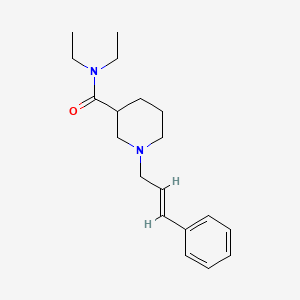amino]ethanol](/img/structure/B3851479.png)
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol
説明
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol (NAPBPE) is a chemical compound that has been studied for its potential therapeutic effects. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have potential as an anti-inflammatory and analgesic agent. In
作用機序
The mechanism of action of 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol is not fully understood, but it is thought to involve the modulation of several signaling pathways. 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor involved in the regulation of inflammation and metabolism. Additionally, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in the synovial fluid of arthritic rats. It has also been shown to reduce the levels of prostaglandin E2 (PGE2), a pro-inflammatory mediator, in the spinal cord of rats with neuropathic pain. Furthermore, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons, in the hippocampus of rats.
実験室実験の利点と制限
One advantage of using 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in lab experiments is its potential as an anti-inflammatory and analgesic agent. It has been shown to have potent effects in animal models of arthritis and neuropathic pain, making it a valuable tool for studying these conditions. Additionally, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been shown to have potential as a neuroprotective agent, which could be useful for studying neurodegenerative diseases. One limitation of using 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol. One direction is to further investigate its potential as a neuroprotective agent. It has been shown to protect neurons from oxidative stress and apoptosis, but more studies are needed to determine its potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, but more studies are needed to determine its mechanism of action and potential use in cancer therapy. Additionally, more studies are needed to determine the safety and efficacy of 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol in humans, as most of the studies to date have been performed in animal models.
科学的研究の応用
2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Furthermore, 2-[[(4-methoxy-1-naphthyl)methyl](propyl)amino]ethanol has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and apoptosis.
特性
IUPAC Name |
2-[(4-methoxynaphthalen-1-yl)methyl-propylamino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-3-10-18(11-12-19)13-14-8-9-17(20-2)16-7-5-4-6-15(14)16/h4-9,19H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQWHFFFRFHBEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCO)CC1=CC=C(C2=CC=CC=C12)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[(4-Methoxy-1-naphthyl)methyl](propyl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinecarboxylate](/img/structure/B3851397.png)



![1-acetyl-4-[2-(allyloxy)benzyl]piperazine](/img/structure/B3851439.png)
![1-(2-{[4'-(methylsulfonyl)biphenyl-2-yl]oxy}ethyl)-1H-imidazole](/img/structure/B3851442.png)
![6,8-dichloro-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851450.png)

![2-{benzyl[3-(4-chlorophenoxy)benzyl]amino}ethanol](/img/structure/B3851464.png)
![1-{4-[4-(cyclohexylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3851469.png)
![6,8-dichloro-3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3851477.png)

![2-[benzyl(2-methyl-2-buten-1-yl)amino]ethanol](/img/structure/B3851496.png)
![2-({bis[3-(dimethylamino)propyl]amino}methyl)-4-nitrophenol](/img/structure/B3851500.png)